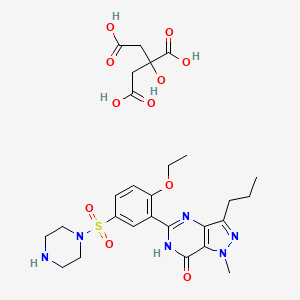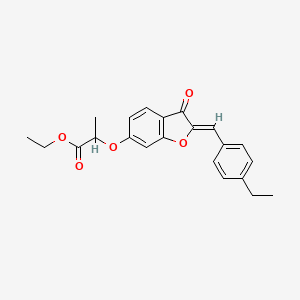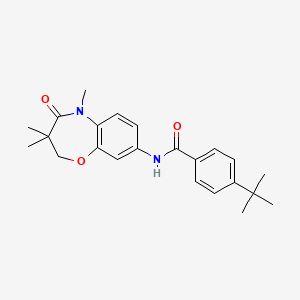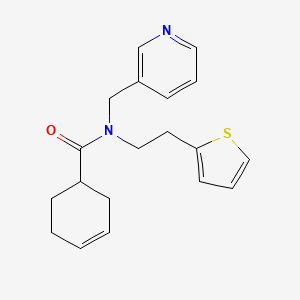
N-Desmethylsildenafil citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-déméthyl Sildénafil (citrate) est un métabolite principal du Sildénafil, un inhibiteur de la phosphodiestérase de type 5 bien connu. Ce composé est formé lorsque le Sildénafil subit une N-déméthylation dans le foie. Le N-déméthyl Sildénafil conserve une activité pharmacologique, bien qu’à une puissance réduite par rapport à son composé parent. Il joue un rôle important dans les effets thérapeutiques du Sildénafil, en particulier dans le traitement de la dysfonction érectile et de l’hypertension artérielle pulmonaire .
Mécanisme D'action
Le N-déméthyl Sildénafil exerce ses effets en inhibant la phosphodiestérase de type 5, une enzyme responsable de la dégradation du monophosphate de guanosine cyclique. Cette inhibition conduit à des niveaux accrus de monophosphate de guanosine cyclique, entraînant une relaxation des muscles lisses et une vasodilatation. Le composé cible principalement le corps caverneux du pénis et la vasculature pulmonaire, favorisant une meilleure circulation sanguine et une résistance vasculaire réduite .
Composés Similaires :
Sildénafil : Le composé parent avec une puissance plus élevée.
Vardénafil : Un autre inhibiteur de la phosphodiestérase de type 5 avec un mécanisme d’action similaire.
Tadalafil : Connu pour sa durée d’action plus longue par rapport au Sildénafil.
Unicité : Le N-déméthyl Sildénafil est unique en raison de son rôle de métabolite actif du Sildénafil. Bien qu’il partage un mécanisme d’action similaire avec d’autres inhibiteurs de la phosphodiestérase de type 5, sa puissance réduite et son profil pharmacocinétique distinct en font un composé précieux pour la recherche et les applications thérapeutiques .
Analyse Biochimique
Biochemical Properties
N-Desmethylsildenafil citrate exhibits a PDE selectivity profile comparable to that of Sildenafil and an in vitro PDE5 potency roughly half that of the parent medication . It interacts with enzymes such as PDE5, playing a crucial role in biochemical reactions .
Cellular Effects
This compound, like Sildenafil, is involved in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation . It influences cell function by targeting cGMP for degradation, thereby inhibiting sustained vasodilation .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of PDE5, an enzyme responsible for the hydrolysis of cGMP . This leads to an increase in cGMP levels, promoting vasodilation and smooth muscle relaxation .
Temporal Effects in Laboratory Settings
The N-Desmethyl metabolite of Sildenafil is further metabolized, demonstrating a terminal half-life of about 4 hours . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on Sildenafil, the parent compound, has shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, which hydrolyzes cGMP, thereby regulating several physiological processes within the body .
Transport and Distribution
This compound is primarily eliminated from the body via urine and feces . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters .
Subcellular Localization
Given its biochemical properties and interactions, it is likely to be found in areas of the cell where PDE5 and cGMP are present .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du N-déméthyl Sildénafil implique généralement la N-déméthylation du Sildénafil. Ceci peut être réalisé par diverses réactions chimiques, notamment l’utilisation d’agents de déméthylation tels que le tribromure de bore ou d’autres réactifs appropriés dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique à une température spécifique pour assurer un rendement et une pureté optimaux .
Méthodes de Production Industrielle : Dans un environnement industriel, la production de N-déméthyl Sildénafil implique une synthèse chimique à grande échelle utilisant des techniques de déméthylation similaires. Le processus est optimisé pour l’efficacité, la rentabilité et la conformité aux normes réglementaires. La chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour surveiller la réaction et garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le N-déméthyl Sildénafil subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de métabolites hydroxylés.
Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier la structure chimique.
Substitution : Le N-déméthyl Sildénafil peut participer à des réactions de substitution, en particulier au niveau de l’atome d’azote.
Réactifs et Conditions Communs :
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Agents halogénants ou autres électrophiles dans des conditions appropriées.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des formes réduites et des analogues substitués, chacun ayant des propriétés pharmacologiques distinctes .
Applications De Recherche Scientifique
Le N-déméthyl Sildénafil a des applications diverses en recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour la quantification du Sildénafil et de ses métabolites.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire, en particulier celles impliquant le monophosphate de guanosine cyclique.
Médecine : Recherché pour son potentiel thérapeutique dans des affections au-delà de la dysfonction érectile, telles que l’hypertension artérielle pulmonaire et certaines maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments
Comparaison Avec Des Composés Similaires
Sildenafil: The parent compound with higher potency.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer duration of action compared to Sildenafil.
Uniqueness: N-desmethyl Sildenafil is unique due to its role as an active metabolite of Sildenafil. While it shares a similar mechanism of action with other phosphodiesterase type 5 inhibitors, its reduced potency and distinct pharmacokinetic profile make it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQCFAWFDJJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2750493.png)
![2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750494.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)


![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)
![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)

![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)
![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/new.no-structure.jpg)
![methyl 3-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2750512.png)
